4,5-Diisopropyloxazole
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Overview
Description
4,5-Diisopropyloxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyloxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free methods are also available. For instance, the reaction of β-diketohydrazone with dipolarophiles under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diisopropyloxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles or other oxidized derivatives.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of different functional groups at the 3, 4, or 5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Substitution: Use of N-hydroximidoyl chlorides and aldehydes in the presence of triethylamine.
Major Products:
Oxidation: Isoxazoles and oxazoles.
Reduction: Dihydroisoxazoles.
Substitution: 3,4,5-trisubstituted isoxazoles.
Scientific Research Applications
4,5-Diisopropyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 4,5-Diisopropyloxazole exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
4,5-Diisopropyloxazole can be compared with other isoxazole derivatives, such as:
3,4,5-Trisubstituted Isoxazoles: Known for their diverse biological activities.
Oxazoles: Similar structure but different positioning of the nitrogen and oxygen atoms.
Oxadiazoles: Contain an additional nitrogen atom, leading to different chemical properties
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-9(7(3)4)11-5-10-8/h5-7H,1-4H3 |
InChI Key |
BTTKNSMEFBZWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC=N1)C(C)C |
Origin of Product |
United States |
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